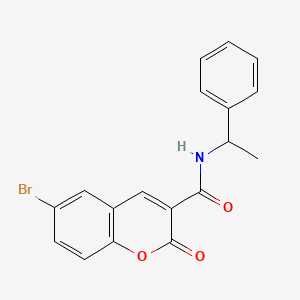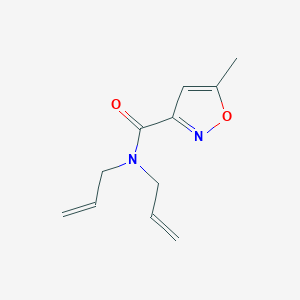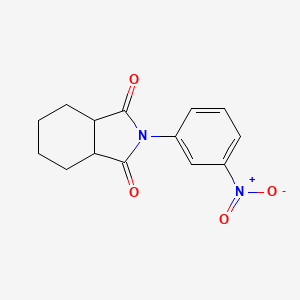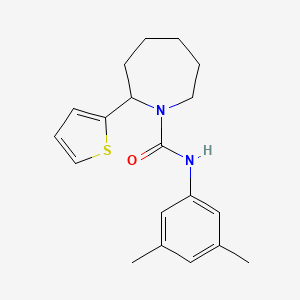
6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
Vue d'ensemble
Description
6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPC157 and is a peptide consisting of 15 amino acids.
Mécanisme D'action
The exact mechanism of action of BPC157 is not fully understood. However, studies have shown that BPC157 interacts with various growth factors and cytokines, which play a crucial role in tissue repair and wound healing. BPC157 also promotes the production of nitric oxide, which is a potent vasodilator and promotes angiogenesis.
Biochemical and Physiological Effects:
BPC157 has been shown to have various biochemical and physiological effects. Studies have shown that BPC157 promotes the proliferation of fibroblasts, which are essential cells for tissue repair and wound healing. BPC157 also promotes the production of collagen, which is a critical component of the extracellular matrix and plays a crucial role in tissue repair. Furthermore, BPC157 has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
BPC157 has several advantages for lab experiments. It is a stable compound and can be easily synthesized using the solid-phase peptide synthesis method. Furthermore, BPC157 has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using BPC157 in lab experiments. One of the limitations is that the exact mechanism of action of BPC157 is not fully understood, and further research is needed to elucidate its mechanism of action fully.
Orientations Futures
There are several future directions for research on BPC157. One of the future directions is to investigate the potential therapeutic applications of BPC157 in various inflammatory conditions, such as inflammatory bowel disease and arthritis. Another future direction is to investigate the potential applications of BPC157 in tissue engineering and regenerative medicine. Furthermore, research is needed to elucidate the exact mechanism of action of BPC157 and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, BPC157 is a peptide that has been extensively studied for its potential therapeutic applications in various fields. The synthesis of BPC157 involves the solid-phase peptide synthesis method, and the compound has been shown to promote tissue repair and wound healing. BPC157 has several advantages for lab experiments, but there are also some limitations to using BPC157 in lab experiments. There are several future directions for research on BPC157, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
BPC157 has been extensively studied for its potential therapeutic applications in various fields, including wound healing, tissue repair, and gastrointestinal disorders. Studies have shown that BPC157 promotes angiogenesis, collagen synthesis, and cell proliferation, which are essential processes for tissue repair and wound healing. Furthermore, BPC157 has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory conditions.
Propriétés
IUPAC Name |
6-bromo-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-11(12-5-3-2-4-6-12)20-17(21)15-10-13-9-14(19)7-8-16(13)23-18(15)22/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCJNOYFOFPKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4884252.png)
![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884269.png)


![3-(2-fluorophenyl)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884289.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4884292.png)


![ethyl 4-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4884311.png)
![N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4884319.png)
![2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4884330.png)